1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-20-15-7-3-2-6-14(15)19-17(20)22-12-10-21(11-13-22)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLULAWRKIRNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of similar compounds:
Biological Activity
1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Molecular Formula: C18H21N5
Molecular Weight: 305.4 g/mol
CAS Number: Not available in the provided sources.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole. For example, a study indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from to , suggesting a promising profile for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific cellular targets that are crucial for tumor growth and proliferation. Molecular docking studies suggest that the compound may interact with proteins involved in cell cycle regulation and apoptosis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can inhibit cell proliferation in vitro. For instance, structural modifications have been shown to enhance biological activity, indicating that the piperazine and pyridine moieties play significant roles in the pharmacodynamics of the compound .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | 6.26 | HCC827 | |
| Compound B | 20.46 | NCI-H358 | |
| Compound C | 15.63 | MCF-7 | |
| 1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-benzodiazole | TBD | TBD | TBD |
Case Studies
Case Study 1: Anticancer Properties
In a recent study, a series of benzodiazole derivatives were synthesized and tested for their anticancer properties. Among these, compounds similar to 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-benzodiazole showed promising results against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, suggesting that modifications to the benzodiazole structure could enhance neuroprotective properties while reducing cytotoxicity . This opens avenues for exploring the compound's utility in neurodegenerative diseases.
Q & A
Q. How to address inconsistencies in cytotoxicity data across cell lines?
- Factors :
- Cell permeability : Measure intracellular concentrations via LC-MS/MS .
- P-glycoprotein efflux : Use inhibitors (e.g., verapamil) in resistant lines (e.g., MCF-7/ADR) .
- Apoptosis assays : Combine flow cytometry (Annexin V/PI) with caspase-3/7 activity measurements .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperazine Functionalization
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 1-(pyridin-2-yl)piperazine, K₂CO₃, CH₃CN, 24h | 65–72 | 95–98% |
| Purification | Silica gel, EtOAc/hexane (3:7) | 58 | 99% |
Table 2 : Biological Activity of Structural Analogs
| Analog | Target (IC₅₀) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl derivative | 5-HT₁A: 12 nM | 10× over 5-HT₂A |
| 3-Methoxyphenyl derivative | VEGFR2: 8 nM | 5× over EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
